6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-12-2-8-15(9-3-12)25-18-17(22-23-25)19(27)24(11-21-18)10-16(26)13-4-6-14(20)7-5-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSIDTPYPUWFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is part of a class of triazole-containing compounds that have garnered attention due to their diverse biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanism of action, cytotoxicity, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that integrates triazole and pyrimidine moieties. The structural framework is characterized by the presence of a triazole ring fused with a pyrimidine system, which is known to enhance biological activity due to the electron-withdrawing properties of the chlorophenyl group and the steric effects from the p-tolyl group.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown significant apoptotic activity in the A549 lung cancer cell line. The compound induced apoptosis in a dose-dependent manner, with an IC50 value determined to be approximately 5.9 µM . At concentrations of 5 µM , early apoptosis was observed at 2.61% , escalating to 65.08% at 15 µM .
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| 5 | 2.61 | 21.2 |
| 10 | 33.26 | - |
| 15 | 65.08 | - |
The mechanism underlying the cytotoxic effects appears to involve the induction of apoptosis through the activation of caspase pathways. Annexin V and propidium iodide (PI) assays were utilized to differentiate between live and apoptotic cells, confirming that the compound significantly increases late apoptotic cell populations as concentration rises .
Pharmacological Potential
The pharmacological potential of this compound extends beyond cytotoxicity. It has been investigated for its inhibitory effects on cholinesterases (ChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The presence of triazole rings has been correlated with enhanced anti-ChE activity compared to other structural analogs .
Comparative Analysis
A comparative analysis with other triazole derivatives indicates that modifications in substituents can significantly affect biological activity:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 3.04 | BuChE Inhibition |
| Compound B | 6.21 | AChE Inhibition |
| Current Compound | 5.9 | Cytotoxicity |
Case Studies
- Cytotoxic Evaluation in A549 Cells : In a detailed study involving A549 cells, treatment with varying concentrations of the compound led to a significant increase in both early and late apoptotic cells, highlighting its potential as an anticancer agent.
- Inhibition of Cholinesterases : Another study demonstrated that derivatives containing similar structural motifs exhibited potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that this compound could be further explored for neuroprotective applications .
Q & A
Basic Question: What are the optimal synthetic routes for preparing 6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?
Methodological Answer:
The synthesis of this triazolopyrimidine derivative typically involves a multi-step pathway:
- Step 1: Formation of the pyrimidine core via cyclocondensation of amidine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .
- Step 2: Introduction of the 4-chlorophenyl-2-oxoethyl group via nucleophilic substitution or alkylation, requiring anhydrous solvents (e.g., DMF or THF) and bases like KCO to stabilize intermediates .
- Step 3: Installation of the p-tolyl group at position 3 using Suzuki-Miyaura coupling, with Pd(PPh) as a catalyst and controlled heating (60–80°C) .
Optimization Tips: - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Purify intermediates via column chromatography (gradient elution) and final product via recrystallization (ethanol/water) .
Basic Question: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR Analysis: Use H and C NMR to verify substituent positions. Key signals include:
- Aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and p-tolyl groups) .
- Carbonyl (C=O) at δ 165–175 ppm in C NMR .
- X-ray Crystallography: Resolve ambiguities in fused ring systems (e.g., triazole-pyrimidine connectivity) .
- Mass Spectrometry: Confirm molecular weight (e.g., HRMS with <2 ppm error) .
Advanced Question: How to resolve contradictory bioactivity data in different assay systems?
Methodological Answer:
Contradictions often arise from:
- Assay Conditions: pH, temperature, or solvent (DMSO concentration) can alter compound stability. Standardize protocols using controls like known kinase inhibitors .
- Structural Analogues: Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate electronic effects on target binding .
- Metabolic Stability: Assess liver microsome stability to rule out rapid degradation in cell-based vs. cell-free assays .
Case Study: A 2025 study found that replacing the p-tolyl group with a 4-fluorophenyl moiety increased IC by 10-fold in kinase inhibition assays due to altered π-π stacking .
Advanced Question: What computational methods predict the reactivity of the triazolopyrimidine core?
Methodological Answer:
- DFT Calculations: Use Gaussian09 to model electrophilic aromatic substitution at position 5 of the pyrimidine ring. HOMO/LUMO maps reveal susceptibility to nucleophilic attack .
- Molecular Dynamics (MD): Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER. Key interactions include hydrogen bonds with the triazole nitrogen and hydrophobic contacts with the p-tolyl group .
- QSAR Models: Corrogate substituent effects (e.g., Cl vs. F) on logP and IC values using datasets from PubChem .
Basic Question: What are standard protocols for evaluating in vitro biological activity?
Methodological Answer:
- Kinase Inhibition: Use fluorescence polarization assays with recombinant kinases (e.g., EGFR, VEGFR2) and ATP analogs. IC values <1 μM suggest therapeutic potential .
- Antimicrobial Screening: Employ broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. MIC values <10 μg/mL indicate efficacy .
- Cytotoxicity: Test against HEK293 or HepG2 cells via MTT assay. Selectivity indices >10 (CC/IC) are desirable .
Advanced Question: How to address low yield in the final alkylation step?
Methodological Answer:
Low yields (e.g., <30%) may result from:
- Steric Hindrance: Replace bulky bases (e.g., DBU) with smaller ones (NaH) .
- Solvent Effects: Switch from THF to DMF to improve solubility of intermediates .
- Temperature Control: Conduct reactions under microwave irradiation (100°C, 30 min) to accelerate kinetics .
Example: A 2025 study achieved 85% yield by optimizing the alkylation of a triazolopyrimidine derivative using NaH in DMF at 50°C .
Basic Question: What analytical techniques assess purity and stability?
Methodological Answer:
- HPLC: Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .
- DSC: Determine melting points and thermal degradation profiles (e.g., decomposition onset >200°C indicates shelf stability) .
- Forced Degradation: Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days; monitor via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
